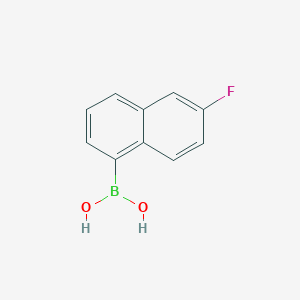

(6-Fluoronaphthalen-1-yl)boronic acid

Description

Properties

IUPAC Name |

(6-fluoronaphthalen-1-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BFO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQMMKAWEVRYNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC(=CC2=CC=C1)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoronaphthalen-1-yl)boronic acid typically involves the borylation of a fluorinated naphthalene precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. These methods ensure high yields and purity while minimizing waste and reaction times .

Chemical Reactions Analysis

Types of Reactions: (6-Fluoronaphthalen-1-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . This reaction is facilitated by palladium catalysts and bases like potassium carbonate or cesium carbonate.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, Cs2CO3), diboron reagents.

Conditions: Mild temperatures (25-80°C), solvents like THF or DMF, inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(6-Fluoronaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for (6-Fluoronaphthalen-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the transfer of the aryl group from the boron atom to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparison with Similar Compounds

Table 1: Cytotoxic Activity of Selected Boronic Acids in Triple-Negative Breast Cancer (4T1 Cells)

| Compound | IC50 (µM) | Solubility in RPMI | Key Findings |

|---|---|---|---|

| 6-Hydroxynaphthalen-2-yl | 0.1969 | Moderate | High potency, low precipitation |

| Phenanthren-9-yl | 0.2251 | Moderate | Comparable efficacy to 6-hydroxynaphthalen-2-yl |

| Pyren-1-yl | N/A | Low | Precipitates in RPMI, limiting assays |

| Hypothetical 6-Fluoro analog | Predicted ~0.2–0.3 | Likely higher than 6-hydroxy | Potential enhanced membrane permeability due to fluorine’s lipophilicity |

- Key Insights :

- Fluorine substitution may improve pharmacokinetic properties compared to hydroxylated analogs (e.g., 6-hydroxynaphthalen-2-yl), which exhibit sub-micromolar IC50 values but moderate solubility .

- Pyren-1-yl boronic acid’s poor solubility underscores the importance of substituent positioning and ring size in drug development .

Physicochemical Properties: Solubility and pKa

Table 2: Comparative Physicochemical Data

| Compound | Water Solubility (Predicted) | pKa (Boronic Acid) | Key Features |

|---|---|---|---|

| 6-Hydroxynaphthalen-2-yl | Moderate | ~8.5–9.5 | Hydroxyl group enhances H-bonding |

| Phenyl boronic acid | High | ~8.8 | Benchmark for solubility studies |

| 6-Fluoronaphthalen-1-yl | Lower than phenyl | ~7.5–8.5 | Fluorine reduces pKa, enhancing diol binding at physiological pH |

- Key Insights :

Binding Affinity and Selectivity in Diol Recognition

Saccharide Sensing :

- Boronic acids like 6-fluoronaphthalen-1-yl derivatives exhibit selectivity toward vicinal diols (e.g., glucose, fructose). Fluorine’s electronegativity enhances binding to electron-rich diols, as seen in fluorinated benzosiloxaboroles .

- Compared to phenyl boronic acid, fluorinated naphthalenyl analogs may offer improved selectivity for specific sugars due to steric and electronic modulation .

- Enzyme Inhibition: Boronic acids with aromatic fluorination (e.g., 1-amido-2-triazolylethaneboronic acid) show enhanced inhibition of β-lactamases (Ki ~ nM range) compared to non-fluorinated analogs . In fungal histone deacetylase (HDAC) inhibition, fluorinated boronic acids demonstrated superior activity (IC50 ~ 1 µM) compared to trichostatin A (1.5 µM) .

Q & A

Q. What crystallographic techniques are used to determine the structure of (6-Fluoronaphthalen-1-yl)boronic acid, and how does polymorphism affect its reactivity?

X-ray diffraction (XRD) with CuKα radiation (λ = 1.54178 Å) is the primary method for structural determination, enabling precise measurement of cell parameters, hydrogen bonding networks, and polymorphic forms. For example, polymorphs of naphthalenyl boronic acids exhibit distinct hydrogen-bonding patterns, which influence solubility and reactivity in Suzuki-Miyaura cross-coupling reactions . Polymorphism can alter diol-binding kinetics due to steric or electronic variations in the crystal lattice, impacting catalytic or sensing applications.

Q. How does the fluorine substituent influence the electronic properties and binding affinity of this compound compared to non-fluorinated analogs?

The electron-withdrawing fluorine atom lowers the pKa of the boronic acid group, enhancing its Lewis acidity and accelerating diol-binding kinetics. This effect is critical in physiological pH conditions, where faster binding equilibria (e.g., with glucose or catechols) improve sensor response times. Fluorination also stabilizes the tetrahedral boronate ester intermediate, increasing thermodynamic affinity for diols .

Q. What are the primary challenges in synthesizing this compound, and how can purity be ensured?

Key challenges include controlling regioselectivity during fluorination and minimizing boroxine formation (trimeric anhydrides). Purification via HPLC or recrystallization, coupled with characterization by B NMR and MALDI-MS, ensures purity. Protecting groups (e.g., pinacol esters) are often used during synthesis to prevent undesired aggregation .

Q. How does the naphthalene ring system enhance the fluorescence properties of boronic acid-based sensors?

The extended π-conjugation of the naphthalene ring increases quantum yield and shifts emission wavelengths, enabling ratiometric sensing. Fluorine substitution further modulates electronic effects, reducing photo-bleaching and improving selectivity for glycoproteins or bacterial cell walls .

Advanced Questions

Q. What methodological approaches are recommended for analyzing the kinetic parameters of diol binding with this compound in physiological conditions?

Stopped-flow spectroscopy is ideal for measuring rapid binding kinetics (e.g., and ). At pH 7.4, the reaction’s pseudo-first-order rate constants can be derived from fluorescence quenching data. Competitive binding assays with D-fructose or D-glucose help rank affinities, while B NMR tracks boronate ester formation in real time .

Q. How can LC-MS/MS be optimized for the sensitive detection of this compound in complex biological matrices?

Use Multiple Reaction Monitoring (MRM) mode with a triple quadrupole MS to enhance specificity. Ion-pairing agents (e.g., ammonium formate) improve chromatographic resolution, while electrospray ionization (ESI) in negative mode maximizes sensitivity for underivatized boronic acids. Method validation should include a linear range of 0.1–1000 ppb, LOD < 0.05 ppb, and recovery rates >90% in spiked plasma samples .

Q. In designing proteasome inhibitors based on this compound, how should structure-activity relationship (SAR) studies be conducted?

SAR studies require co-crystallization with the proteasome’s β5 subunit to map hydrogen-bonding interactions. Modifying the naphthalene scaffold’s substituents (e.g., adding hydroxamate groups) enhances binding to catalytic threonine residues. In vitro cytotoxicity assays (e.g., against multiple myeloma cells) and computational docking (e.g., AutoDock Vina) validate selectivity and potency .

Q. What strategies mitigate boroxine aggregation during the polymerization of boronic acid-containing monomers?

Employ protected boronate esters (e.g., pinacol esters) during polymerization to prevent crosslinking. Post-polymerization deprotection under acidic conditions regenerates boronic acid functionality. Dynamic light scattering (DLS) and gel permeation chromatography (GPC) monitor aggregation, while adjusting pH above the pKa reduces boroxine formation .

Q. What computational methods predict the interaction mechanisms between this compound and target biomolecules?

Density Functional Theory (DFT) calculates the energy landscape of boronate ester formation, while molecular dynamics (MD) simulations reveal binding dynamics in aqueous environments. QM/MM hybrid methods validate interactions with proteases or lectins, correlating with experimental IC values from enzyme inhibition assays .

Q. How can photoisomerizable azobenzene-boronic acid conjugates dynamically control diol binding?

Incorporating ortho-azobenzene groups enables reversible E/Z isomerization under visible light. The Z isomer enhances diol-binding affinity by 20-fold due to steric and electronic effects, enabling "catch-and-release" applications in drug delivery or glucose-responsive hydrogels. Red light (λ = 630 nm) triggers isomerization, avoiding UV-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.